Ethyl 2,3-dibromo-6-fluorobenzoate

Overview

Description

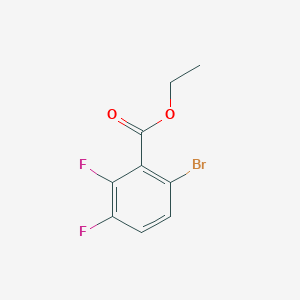

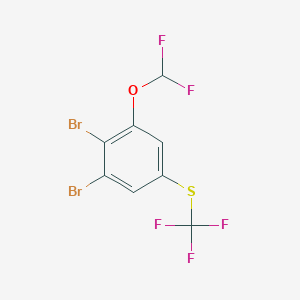

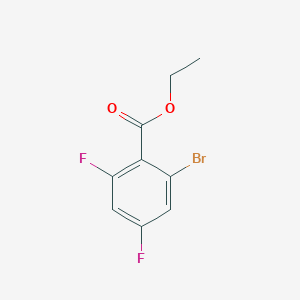

Ethyl 2,3-dibromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1805122-86-4 . It has a molecular weight of 325.96 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

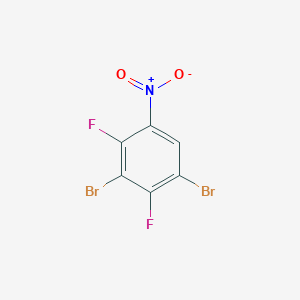

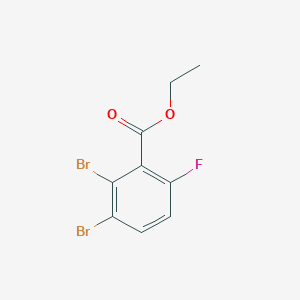

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 . This indicates that the molecule contains an ester functional group, two bromine atoms, and one fluorine atom.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 325.96 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications

Radiographic Opacity : A study by Sprague, Cwalina, and Jenkins (1953) explored fluoro-bromo derivatives of benzoic acid, including ethyl 2,3-dibromo-6-fluorobenzoate, for their potential as radiographic opaques. They found that the opaque properties of these compounds were equal or superior to those of tetraiodophenolphthalein, suggesting their usefulness in radiographic imaging (Sprague, Cwalina & Jenkins, 1953).

Antituberculosis Activity : Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of derivatives related to 4-fluorobenzoic acid, including this compound, to evaluate their antimycobacterial activity. This study focused on developing compounds with inhibitory activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Continuous-Flow Chemical Synthesis : Guo, Yu, and Su (2020) described a continuous-flow process for producing intermediates for floxacin, including the synthesis of compounds related to this compound. This process offers advantages such as higher yield, less reaction time, and better safety compared to traditional methods (Guo, Yu & Su, 2020).

Cytotoxic and Anticancer Activities : Hammam et al. (2005) studied fluoro-substituted benzo[b]pyrans, which are structurally related to this compound, for their anticancer activity. These compounds demonstrated potential as low-concentration anticancer agents against various human cancer cell lines (Hammam et al., 2005).

Synthesis of Radiopharmaceuticals : Greguric et al. (2009) developed a novel radiotracer for PET melanoma imaging, which involves the use of fluoro-benzoates. Their study demonstrates the potential of such compounds in medical imaging and diagnostics (Greguric et al., 2009).

In Vitro Antitumor Activity : Gielen et al. (1993) synthesized and characterized di-n-butyltin and diethyltin monofluorobenzoates, including compounds structurally similar to this compound. They found satisfactory antitumor activity against human tumor cell lines in their study (Gielen et al., 1993).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Future Directions

While specific future directions for Ethyl 2,3-dibromo-6-fluorobenzoate are not available, compounds with similar structures have been investigated for their photoactive properties . These compounds could potentially be used in applications such as advanced sensors, drug delivery, data storage, and molecular switches .

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dibromo-6-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are primarily driven by the compound’s bromine and fluorine atoms, which can form halogen bonds with amino acid residues in the active sites of enzymes and proteins.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, this compound can inhibit the activity of kinases, leading to alterations in phosphorylation patterns and downstream signaling events . This can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, leading to shifts in metabolic flux and the accumulation of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, forming covalent or non-covalent interactions that inhibit their activity . This inhibition can be competitive, non-competitive, or uncompetitive, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . The degradation products of this compound can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert mild inhibitory effects on enzyme activity and cellular processes . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a marked increase in the compound’s impact on cellular function. Toxicological studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s biochemical efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), modulating their availability and activity in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. The subcellular localization of this compound can also be modulated by its interactions with cytoskeletal proteins, affecting its distribution and mobility within the cell.

properties

IUPAC Name |

ethyl 2,3-dibromo-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLPUNQYWAIXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.